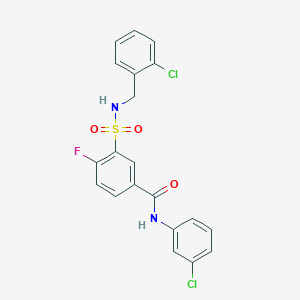

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on the synthesis and characterization of sulfanilamide derivatives, including those related to 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, has provided valuable insights into their molecular structure and thermal properties. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, focusing on their crystal structures, hydrogen bond network properties, and thermal properties using various spectroscopic and crystallographic methods. Although the study doesn't directly mention this compound, it discusses closely related compounds and their antibacterial and antifungal screenings, which showed no significant activity (Lahtinen et al., 2014).

Molecular Docking and Dynamics Simulation Studies

Thakral et al. (2020) synthesized a series of derivatives and analyzed their antidiabetic potential through molecular docking and dynamic simulation studies. While the compound is not directly studied, the methodologies and findings from such research can offer insights into the potential biological activities and molecular interactions of similar sulfanilamide derivatives, including this compound (Thakral et al., 2020).

Potential Antitumor Activities

Huang et al. (2001) explored the design of sulfonamide derivatives as a parent compound for potential antitumor drugs. This study demonstrates the synthetic approach to creating compounds with low toxicity and high antitumor activity. Although it doesn't specifically address this compound, the approach and findings suggest that derivatives of sulfonamides, including the compound of interest, could be explored for their antitumor properties (Huang et al., 2001).

Radiolabeling for Diagnostic Applications

Kiesewetter et al. (2011) discussed the automated radiochemical synthesis of a thiol reactive synthon for the radiofluorination of peptides and proteins. The methodologies for creating and using these synthons for radiolabeling could be relevant for compounds like this compound, enabling their potential use in diagnostic imaging or as a tracer in biomedical research (Kiesewetter et al., 2011).

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-[(2-chlorophenyl)methylsulfamoyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2FN2O3S/c21-15-5-3-6-16(11-15)25-20(26)13-8-9-18(23)19(10-13)29(27,28)24-12-14-4-1-2-7-17(14)22/h1-11,24H,12H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXWMNDUXGJEIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)

![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)